NFAT Inhibitor -

NFAT Inhibitor

Catalog Number: EVT-242375
CAS Number:
Molecular Formula: C75H118N20O22S
Molecular Weight: 1683.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NFAT inhibitors are a class of compounds that interfere with the activity of nuclear factor of activated T cells (NFAT) transcription factors. NFAT proteins are crucial in the immune response, regulating the expression of genes involved in T cell activation and cytokine production []. They are also implicated in various other cellular processes, including cell cycle regulation, differentiation, survival, angiogenesis, and tumor cell invasion and metastasis [, ].

  • Calcineurin inhibitors: These compounds, such as cyclosporine A (CsA) and tacrolimus (FK506), inhibit the activity of the phosphatase calcineurin, which is essential for dephosphorylating and activating NFAT [, , , , , , , , , , , , , , , , , ].
  • NFAT-calcineurin interaction inhibitors: These inhibitors directly block the interaction between NFAT and calcineurin, preventing NFAT activation without affecting calcineurin phosphatase activity. Examples include the peptide inhibitors VIVIT and MCV1 [, , , , ].
  • Other inhibitors: Some compounds, such as INCA-6, specifically inhibit NFAT transcriptional activity without directly targeting calcineurin [, ].
  • Immune responses: NFAT inhibitors have been instrumental in understanding T cell activation, differentiation, and cytokine production [, , , , , ].
  • Cardiovascular diseases: NFAT inhibitors have shed light on the role of NFAT in cardiac hypertrophy, vascular remodeling, and atherosclerosis [, , , , , , , ].
  • Cancer: NFAT inhibitors have helped in elucidating the role of NFAT in tumorigenesis, tumor cell invasion, and metastasis [, , , ].
  • Neurodegenerative diseases: NFAT inhibitors have been used to study the involvement of NFAT in neuronal and glial cell death and related functional alterations [, ].
  • Other diseases and conditions: NFAT inhibitors have been used in research related to diabetic complications, pulmonary hypertension, and hearing loss [, , , ].
Future Directions
  • Development of more selective NFAT inhibitors: Current calcineurin inhibitors, such as CsA and FK506, have broad effects and can cause significant side effects. Developing inhibitors that specifically target NFAT-calcineurin interaction or NFAT transcriptional activity without affecting calcineurin's other functions could lead to safer and more effective therapies [, ].
  • Exploring NFAT inhibitors as therapeutics: Preclinical studies have shown promising results for NFAT inhibitors in various disease models, including cancer, cardiovascular diseases, and neurodegenerative diseases. Further research is needed to evaluate the safety and efficacy of these inhibitors in clinical trials [, , , , ].
  • Elucidating the specific roles of different NFAT isoforms: The NFAT family comprises multiple isoforms with distinct tissue distribution and functions. Developing isoform-specific inhibitors could lead to more targeted therapies [, ].
  • Investigating the interplay between NFAT and other signaling pathways: NFAT signaling interacts with various other pathways, such as Wnt, MAPK, and PI3K/Akt pathways. Further research is needed to understand the complex interplay between these pathways and their implications for disease development and treatment [, , ].

Cyclosporin A (CsA)

Compound Description: Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation to prevent rejection. It acts by inhibiting calcineurin, a phosphatase responsible for activating NFAT (nuclear factor of activated T cells) by dephosphorylation. [, , , , , , , , , , , , , , , , , , , ]

Tacrolimus (FK506)

Compound Description: Tacrolimus, also known as FK506, is another calcineurin inhibitor used clinically as an immunosuppressant. Similar to CsA, it prevents the dephosphorylation and activation of NFAT by binding to calcineurin. [, , , , ]

Relevance: Tacrolimus shares a similar mechanism of action with NFAT Inhibitor by ultimately suppressing NFAT activity through calcineurin inhibition. Like CsA, it is a non-selective calcineurin inhibitor with potential for off-target effects. [, , , , ]

11R-VIVIT Peptide

Compound Description: 11R-VIVIT is a cell-permeable peptide designed to specifically disrupt the interaction between calcineurin and NFAT. It acts as a competitive inhibitor by binding to the calcineurin docking site on NFAT, preventing its dephosphorylation and activation. [, , , , , ]

Relevance: 11R-VIVIT directly targets the interaction between calcineurin and NFAT, similar to the proposed mechanism of action for NFAT Inhibitor. Compared to CsA and Tacrolimus, 11R-VIVIT offers a more targeted approach to inhibiting NFAT, potentially reducing off-target side effects. [, , , , , ]

A-285222

Compound Description: A-285222 is a selective inhibitor of NFAT, specifically targeting its transcriptional activity. [, , ] While its precise mechanism of action remains unclear, it effectively blocks NFAT-mediated gene transcription.

Relevance: Unlike CsA and Tacrolimus, which inhibit calcineurin upstream, A-285222 directly targets NFAT. This selectivity potentially makes it a safer alternative to calcineurin inhibitors. Similar to NFAT Inhibitor, its primary action focuses on blocking the transcriptional activity of NFAT. [, , ]

Q134R

Compound Description: Q134R is a compound designed to inhibit NFAT activity. It has shown promising results in preclinical studies for Alzheimer's disease, improving cognition and reducing neuroinflammation. []

Relevance: Similar to NFAT Inhibitor, Q134R specifically targets NFAT activity. Further research is needed to elucidate its precise mechanism of action and determine if it directly interacts with NFAT or affects upstream signaling pathways. []

Rocaglamide

Compound Description: Rocaglamide is a natural product with anti-inflammatory and anti-cancer properties. It has been shown to inhibit NFAT activity, although its exact mechanism remains unclear. []

Tributylhexadecylphosphonium Bromide (THPB)

Compound Description: THPB is an inhibitor of NFAT known to suppress its transcriptional activity. It has been explored for its potential in combination therapy for cancers driven by KIT mutations. []

Relevance: Similar to NFAT Inhibitor, THPB specifically targets NFAT activity. The precise mechanism by which it inhibits NFAT requires further investigation, but its functional outcome aligns with the goal of suppressing NFAT-mediated gene expression. []

INCA-6

Compound Description: INCA-6 is a selective inhibitor of NFAT, blocking its transcriptional activity. It has been used to study the role of NFAT signaling in various cell types, including retinal microvascular endothelial cells and natural killer cells. [, ]

Relevance: INCA-6 directly targets NFAT activity, similar to NFAT Inhibitor. Its use in research highlights the interest in developing selective NFAT inhibitors as potential therapeutic agents. [, ]

MCV1

Compound Description: MCV1 is a potent bipartite inhibitor specifically designed to disrupt the interaction between calcineurin and NFAT. It binds to two separate calcineurin docking motifs on NFAT, preventing its activation. This compound displays high potency and selectivity for NFAT inhibition compared to CsA. []

Overview

Nuclear Factor of Activated T Cells inhibitors are a class of compounds that target the calcineurin/Nuclear Factor of Activated T Cells signaling pathway, which plays a crucial role in various biological processes, including immune responses and cellular proliferation. These inhibitors are primarily utilized in research and therapeutic contexts to modulate immune responses, particularly in autoimmune diseases and organ transplantation.

Source

The primary source of NFAT inhibitors includes small molecules and peptides derived from natural products or synthesized through chemical methods. Notable examples include Cyclosporin A, Tacrolimus, and synthetic peptides like VIVIT, which specifically inhibit the interaction between calcineurin and Nuclear Factor of Activated T Cells.

Classification

NFAT inhibitors can be classified into two main categories:

  1. Small Molecule Inhibitors: These include compounds like Cyclosporin A and Tacrolimus, which inhibit calcineurin activity.
  2. Peptidyl Inhibitors: These are typically derived from NFAT-binding motifs, such as the VIVIT peptide, which prevent NFAT dephosphorylation and subsequent nuclear translocation.
Synthesis Analysis

Methods

The synthesis of NFAT inhibitors can be approached through various chemical methodologies:

  • Solid-Phase Peptide Synthesis: This method is commonly used for generating peptidyl inhibitors. For instance, the VIVIT peptide is synthesized using standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry on peptide synthesizers. The process involves coupling amino acids on a solid support, followed by deprotection steps to yield the final product.
  • Synthetic Organic Chemistry: Small molecule inhibitors are often synthesized through multi-step organic reactions that may include:
    • Reactions involving functional group modifications to enhance potency and selectivity.
    • Structure-Activity Relationship studies to optimize the binding affinity towards calcineurin.

Technical Details

The synthesis typically involves high-performance liquid chromatography for purification and mass spectrometry for confirming molecular identity. For example, the synthesis of novel non-peptide inhibitors has been explored using docking-based design to enhance specificity towards calcineurin.

Molecular Structure Analysis

Structure

The molecular structure of NFAT inhibitors varies significantly between small molecules and peptides.

  • Peptides: For example, the VIVIT peptide has a specific sequence that mimics the natural binding motifs of Nuclear Factor of Activated T Cells. Its conformation allows it to effectively bind to calcineurin.
  • Small Molecules: Compounds like Cyclosporin A exhibit complex cyclic structures that enable them to fit into the active site of calcineurin.

Data

Molecular modeling studies often reveal binding affinities and interaction dynamics that are crucial for understanding how these compounds inhibit their targets. For instance, docking studies have shown how specific structural features correlate with inhibitory potency.

Chemical Reactions Analysis

Reactions

NFAT inhibitors primarily act through competitive inhibition of calcineurin's phosphatase activity. The following reactions are significant:

  1. Dephosphorylation Reactions: Calcineurin catalyzes the dephosphorylation of Nuclear Factor of Activated T Cells, allowing its nuclear translocation.
  2. Inhibition Mechanism: Inhibitors like Cyclosporin A bind to the cyclophilin-calcineurin complex, preventing its action on Nuclear Factor of Activated T Cells.

Technical Details

Inhibition assays often involve measuring phosphatase activity using synthetic substrates, where a decrease in product formation indicates effective inhibition by the compound being tested.

Mechanism of Action

Process

The mechanism by which NFAT inhibitors exert their effects involves several key steps:

  1. Binding: The inhibitor binds to calcineurin or interferes with its interaction with Nuclear Factor of Activated T Cells.
  2. Inhibition of Dephosphorylation: This binding prevents calcineurin from dephosphorylating Nuclear Factor of Activated T Cells.
  3. Prevention of Nuclear Translocation: As a result, Nuclear Factor of Activated T Cells remains phosphorylated and is retained in the cytoplasm, inhibiting its transcriptional activity.

Data

Studies have demonstrated that specific inhibitors can selectively block NFAT-dependent gene expression without affecting other signaling pathways, highlighting their potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

NFAT inhibitors generally exhibit diverse physical properties depending on their chemical nature:

  • Solubility: Many small molecule inhibitors are lipophilic and may require formulation adjustments for effective delivery.
  • Stability: Peptidyl inhibitors may have reduced stability compared to small molecules due to susceptibility to proteolytic degradation.

Chemical Properties

Chemical properties such as pKa values, logP (partition coefficient), and molecular weight are crucial for predicting bioavailability and pharmacokinetics. For example:

  • Cyclosporin A has a molecular weight of approximately 1202 g/mol and exhibits a logP value indicating high lipophilicity.
  • Peptide-based inhibitors typically have lower molecular weights but may exhibit lower membrane permeability.
Applications

Scientific Uses

NFAT inhibitors have significant applications in both basic research and clinical settings:

  1. Immunology Research: They are used extensively to study T cell activation and signaling pathways involved in immune responses.
  2. Therapeutic Applications:
    • Autoimmune Diseases: Inhibitors like Tacrolimus are used in treating conditions such as rheumatoid arthritis and psoriasis.
    • Organ Transplantation: They play a critical role in preventing organ rejection by suppressing immune responses.
  3. Cancer Research: Recent studies suggest that targeting the calcineurin/Nuclear Factor of Activated T Cells pathway can influence tumor growth and metastasis, making these inhibitors potential candidates for cancer therapy.
Molecular Mechanisms of NFAT Inhibition

Calcineurin-Mediated Dephosphorylation Blockade

Nuclear Factor of Activated T-cells (NFAT) transcription factors require calcineurin-mediated dephosphorylation for activation. Upon calcium influx, calcineurin (a calcium/calmodulin-dependent phosphatase) binds to the conserved PxIxIT motif in NFAT proteins, dephosphorylating multiple serine residues in their N-terminal regulatory domains. This dephosphorylation induces a conformational change that exposes nuclear localization signals (NLS), enabling NFAT nuclear translocation and transcriptional activity [1] [7].

A 2024 study revealed an additional mechanistic layer: calcineurin-mediated dephosphorylation stabilizes NFAT proteins by blocking their ubiquitin-mediated degradation. Dephosphorylated NFAT evades recognition by S-phase kinase-associated protein 2 (Skp2), the substrate-recognition subunit of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. Inhibition of calcineurin (pharmacologically or by calcium chelation) allows Skp2 to bind phosphorylated NFAT, targeting it for proteasomal degradation [2]. This dual role of dephosphorylation—enabling nuclear entry while preventing degradation—highlights the critical juncture where NFAT inhibitors exert their effects.

Table 1: NFAT Isoforms and Key Functional Roles

NFAT IsoformPrimary Expression SitesKey Biological RolesConsequence of Dysregulation
NFATc1 (NFAT2)T cells, Osteoclasts, Muscle, Heart valvesOsteoclastogenesis, Heart valve development, T-cell activationAutoimmunity, Osteoporosis, Cardiac malformations
NFATc2 (NFAT1)T cells, Endothelial cells, ChondrocytesT-cell anergy, COX-2 expression in angiogenesis, Chondrogenesis inhibitionEnhanced immunity, Arthritis, Abnormal cartilage formation
NFATc3 (NFAT4)Perivascular tissue, Neurons, MuscleVascular patterning, Neural development, Muscle fiber formationVascular disorganization, Neurodegeneration
NFATc4 (NFAT3)Perivascular tissue, Neurons, HeartVascular development, Cardiac hypertrophy, Spatial memoryHeart failure, Memory deficits
NFAT5Ubiquitous (Immune, Renal)Osmotic stress response, Macrophage activationRenal dysfunction, Autoimmunity

NFAT-Calcineurin Interaction Dynamics

The docking interaction between calcineurin and NFAT is highly specific, governed by structural complementarity. The catalytic subunit of calcineurin contains a hydrophobic groove that engages the PxIxIT motif (residues 160-165 in NFATc1). Mutational studies demonstrate that substituting a single critical residue (e.g., proline or isoleucine) within this motif severely impairs calcineurin binding, thereby preventing NFAT dephosphorylation and nuclear translocation [9] [10].

This interaction is dynamically regulated by calcium oscillations. Sustained calcium elevation promotes prolonged calcineurin-NFAT binding and full dephosphorylation. Conversely, transient calcium spikes result in incomplete dephosphorylation and faster NFAT rephosphorylation by nuclear kinases (e.g., GSK-3β, CK1), leading to nuclear export and signal termination [1] [7]. The affinity of different NFAT isoforms for calcineurin varies slightly, contributing to isoform-specific activation thresholds and functional outcomes in diverse cell types [4].

Non-Transcriptional Roles of NFAT in Cellular Signaling

Beyond its canonical function as a transcription factor, NFAT exhibits significant cytoplasmic functions influencing cellular physiology:

  • Cytoskeletal Dynamics: In neurons and endothelial cells, cytoplasmic NFATc3 and NFATc4 associate with calcium channels and cytoskeletal components, modulating cell migration and neurite outgrowth independent of gene transcription [4] [7].
  • Metabolic Regulation: NFATc2 interacts with metabolic enzymes in pancreatic β-cells, influencing insulin secretion kinetics. This occurs through protein-protein interactions rather than transcriptional control of metabolic genes [4].
  • Calcium Signaling Feedback: Cytoplasmic NFATc1 forms complexes with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, potentially modulating calcium release dynamics and shaping its own activation signals [3] [4].
  • Protein Stability Modulation: As discussed in Section 1.1, the phosphorylation status of NFAT, dictated by the calcineurin-Skp2 axis, directly controls its protein half-life, representing a transcription-independent mechanism influencing NFAT abundance [2].

Competitive Inhibition via VIVIT Peptide Structural Mimicry

The VIVIT peptide (sequence: MAGPHPVIVITGPHEE) is a rationally designed, high-affinity competitive inhibitor of the NFAT-calcineurin interaction. Its design stemmed from the identification of the conserved PxIxIT motif (residues 160-165: PxIxIT becomes PVIVIT in NFATc1). VIVIT mimics this motif with significantly higher affinity for calcineurin’s hydrophobic groove than the native sequences in NFAT isoforms [9] [10].

Table 2: Mechanisms of NFAT Inhibition by VIVIT vs. Calcineurin Inhibitors

Mechanistic FeatureVIVIT PeptideCyclosporine A (CsA) / Tacrolimus (FK506)
Target SpecificityBlocks calcineurin-NFAT dockingInhibit calcineurin phosphatase activity broadly
Effect on Calcineurin ActivityNo inhibitionDirect enzymatic inhibition
NFAT DephosphorylationPrevents (blocks access)Prevents (blocks enzyme)
Effect on Non-NFAT Calcineurin SubstratesMinimalInhibited (e.g., MEF2, Elk1, CRZ1 in yeast)
Effect on T-cell Subsets (e.g., Th1, Th17, Treg)Selectively inhibits Th1/Th17 differentiationBroadly inhibits all subsets (Th1, Th2, Th17, Treg)
Primary MechanismCompetitive protein-protein interaction inhibitorEnzyme inhibition via drug-immunophilin complex

Mechanistically, VIVIT binds calcineurin with a Kd in the nanomolar range, occluding the docking site for NFAT. This prevents the stable enzyme-substrate complex formation essential for efficient dephosphorylation. Crucially, VIVIT does not inhibit calcineurin's phosphatase activity towards other substrates (e.g., MEF2, Bad, or generic phosphopeptides like RII peptide) [6] [9] [10]. This selectivity was demonstrated in T-cells, where VIVIT blocked NFAT-dependent cytokine production (IL-2, IFN-γ, IL-17A) without affecting calcineurin-dependent but NFAT-independent pathways like CD69 upregulation [5] [9].

Table 3: Selectivity Profile of VIVIT Peptide

Cellular ProcessEffect of VIVITEffect of CsA/FK506Evidence Source
NFAT Nuclear TranslocationInhibitedInhibited [5] [9]
IL-2, IFN-γ, IL-17A ProductionInhibitedInhibited [5] [10]
T-cell Receptor (TCR) Proximal Signaling (e.g., Ca2+ flux, MAPK)No EffectNo Effect [9] [10]
CD69 UpregulationNo EffectInhibited [5] [9]
Regulatory T-cell (Treg) Differentiation/Foxp3 ExpressionNo EffectInhibited [5]
Th2 Differentiation (IL-4)No EffectInhibited [5]
General Cell Viability/ToxicityLowHigh (Nephro/Neurotoxicity) [5] [10]

Conjugation of VIVIT to cell-penetrating peptides (e.g., dNP2) enhances its intracellular delivery and therapeutic utility. dNP2-VIVIT effectively penetrates the blood-brain barrier and inhibits NFAT in the central nervous system (CNS), ameliorating experimental autoimmune encephalomyelitis (EAE) by suppressing pathogenic Th1/Th17 cell infiltration into the spinal cord while sparing regulatory T-cells (Tregs)—a critical advantage over broad calcineurin inhibitors like cyclosporine A [5].

Properties

Product Name

NFAT Inhibitor

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

Molecular Formula

C75H118N20O22S

Molecular Weight

1683.9 g/mol

InChI

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1

InChI Key

QPMHUXBSHGAVGD-MCDIZDEASA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N

Solubility

Soluble in water

Synonyms

VIVIT peptide

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.